![molecular formula C17H23N3O2 B2737351 2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 941479-31-8](/img/structure/B2737351.png)
2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is a chemical compound with potential applications across several scientific fields. This compound features a benzo[d]imidazole ring fused with a piperidine group, allowing it to interact with biological systems in versatile ways. The compound is recognized for its complex structure and potential for creating targeted interactions in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Creating 2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone involves multi-step organic synthesis. The process typically begins with the formation of the benzo[d]imidazole ring, followed by the introduction of the hydroxyethyl side chain through electrophilic aromatic substitution. The final step involves the reaction of this intermediate with a 2-methylpiperidin-1-yl ethanone precursor in the presence of a suitable coupling agent, such as EDC or DCC, under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve batch or continuous flow processes. The key to industrial synthesis lies in optimizing the yield and purity of the final product, which can be achieved by fine-tuning the reaction conditions and employing effective purification methods such as recrystallization, column chromatography, or distillation.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically involves the conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents like PCC or KMnO₄.
Reduction: : Can reduce the carbonyl group back to the hydroxyethyl form using reducing agents such as NaBH₄ or LiAlH₄.
Substitution: : The hydroxyethyl group can be substituted by other functional groups through nucleophilic substitution reactions, facilitated by bases like NaOH.
Common Reagents and Conditions
Oxidizing Agents: : Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)
Bases for Substitution: : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Depending on the reaction type, this compound can yield a range of products. Oxidation can lead to the formation of a ketone derivative, while reduction can revert it to the original hydroxyethyl form. Substitution reactions can result in various analogs with modified biological properties.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, acting as an intermediate in the production of advanced pharmaceutical agents.
Biology
Its interactions with biological macromolecules, such as enzymes and receptors, make it useful in studying biochemical pathways and understanding enzyme mechanisms.
Medicine
In medicine, the compound’s ability to selectively bind to specific biological targets allows it to serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders or cancers.
Industry
Industrially, it can be used in the creation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action involves the compound binding to specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. This interaction can modulate the activity of these targets, leading to various biological effects. The presence of the benzo[d]imidazole and piperidine rings enhances its ability to cross biological membranes and interact with intracellular proteins.
相似化合物的比较
2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone can be compared with other benzo[d]imidazole derivatives and piperidine-containing compounds.
Benzo[d]imidazole Derivatives: : Compounds like 2-(2-hydroxyethyl)-1H-benzo[d]imidazole show structural similarities but may lack the additional piperidine ring, affecting their biological activity.
Piperidine-containing Compounds: : Compounds like 1-(2-hydroxyethyl)piperidine share the piperidine moiety but differ in their benzo[d]imidazole structure, which influences their interaction with biological targets.
Conclusion
This compound stands out due to its complex structure, allowing diverse interactions in scientific research
属性
IUPAC Name |
2-[2-(2-hydroxyethyl)benzimidazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-6-4-5-10-19(13)17(22)12-20-15-8-3-2-7-14(15)18-16(20)9-11-21/h2-3,7-8,13,21H,4-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMMTKFFWDCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=C2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
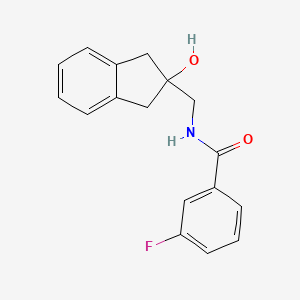
![2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737273.png)
![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)
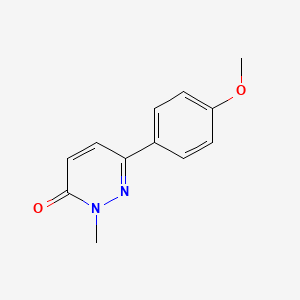
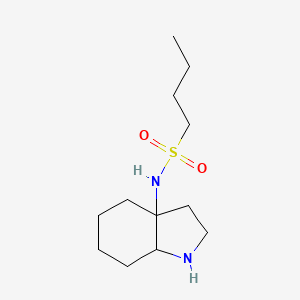
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2737281.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737282.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)
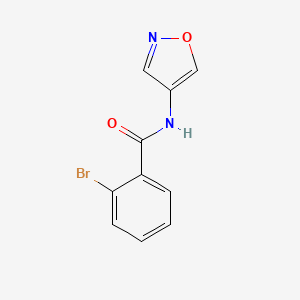
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide](/img/structure/B2737287.png)
![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)
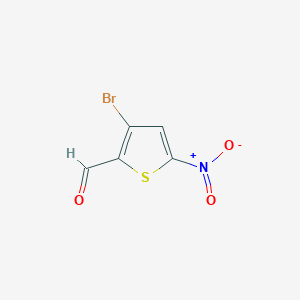
![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
